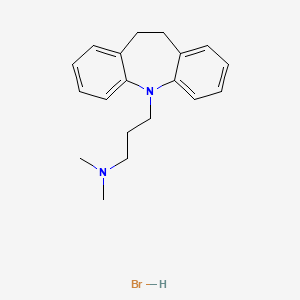

Imipramine hydrobromide

Description

Properties

CAS No. |

67246-27-9 |

|---|---|

Molecular Formula |

C19H25BrN2 |

Molecular Weight |

361.3 g/mol |

IUPAC Name |

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine;hydrobromide |

InChI |

InChI=1S/C19H24N2.BrH/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21;/h3-6,8-11H,7,12-15H2,1-2H3;1H |

InChI Key |

XPAGIVLQSQMGIG-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Br |

Origin of Product |

United States |

Historical and Scientific Trajectory of Imipramine Hydrobromide Research

Inception and Early Chemical Synthesis of Imipramine (B1671792) Derivatives

The story of imipramine begins with the synthesis of its parent compound, 10,11-dihydro-5H-dibenz[b,f]azepine, in 1899. However, it was not until the late 1940s that pharmacological interest in this class of compounds emerged. wikipedia.org In 1951, scientists at the Swiss pharmaceutical company Geigy, now part of Novartis, synthesized a series of derivatives of this core structure. wikipedia.orgiiab.me Among these was the compound G22355, later to be named imipramine. psychiatryonline.orgresearchgate.net

The initial impetus for the synthesis of these derivatives was the search for new antihistamines. wikipedia.org This was largely inspired by the recent success of chlorpromazine (B137089), a phenothiazine (B1677639) derivative initially investigated for its antihistaminic properties, which was discovered to have potent antipsychotic effects in 1952. wikipedia.orgwikipedia.org The structural similarity between the dibenzazepine (B1670418) core of imipramine and the phenothiazine structure of chlorpromazine fueled the initial research direction. nih.gov The synthesis of imipramine hydrochloride involved the alkylation of 10,11-dihydro-5H-dibenzo[b,f]azepine. beilstein-journals.org

Serendipitous Discovery of Initial Biological Activities of Imipramine

The path to uncovering imipramine's true therapeutic potential was marked by a series of serendipitous observations and a departure from its intended use. wikipedia.orgmidcitytms.com

Initial Investigations for Antihistaminic Properties

True to its synthetic origins, imipramine was initially evaluated for its antihistaminic effects. wikipedia.org Research has since confirmed that imipramine does possess an inhibitory effect on histamine (B1213489) H1 receptors, which contributes to its sedative properties. medmedchem.comorganscigroup.us The co-administration of imipramine with other antihistamines, like hydroxyzine, has been shown to potentiate the antihistaminic effect. uot.edu.ly

Exploration in Psychotic Disorder Models

Following the groundbreaking discovery of chlorpromazine's antipsychotic effects, Geigy provided imipramine to psychiatrist Roland Kuhn in Switzerland to investigate its potential in treating patients with schizophrenia. wikipedia.orgpsychiatryonline.orgnih.gov However, trials in several hundred patients with psychosis revealed that imipramine had little to no efficacy in this patient population. wikipedia.orgpsychiatryonline.org

Unveiling of Antidepressant-like Effects in Preclinical Observations

The pivotal moment in imipramine's history came when Roland Kuhn observed an unexpected mood-elevating effect in some of his patients with depression who were being treated with the drug. psychiatryonline.orgresearchgate.netmidcitytms.com In 1955, Kuhn began a systematic study of the compound, designated G22355, in depressed patients. psychiatryonline.org Despite the prevailing skepticism that a drug could alleviate depression, Kuhn's meticulous clinical observations of roughly 100 patients led him to conclude that imipramine possessed significant antidepressant properties. psychiatryonline.org He published his findings in 1957. researchgate.netwikipedia.org This discovery was a landmark achievement, establishing imipramine as the first tricyclic antidepressant. researchgate.netmidcitytms.com

Evolution of Pharmacological Understanding in Early Research

The discovery of imipramine's antidepressant effects spurred a new wave of research into the neurobiology of depression and the mechanism of action of this new class of drugs.

Association with Monoamine Hypothesis Development

The emergence of imipramine as an effective antidepressant, alongside the monoamine oxidase inhibitors (MAOIs) like iproniazid (B1672159), was instrumental in the formulation of the monoamine hypothesis of depression. wikipedia.orgopen.eduscispace.com This hypothesis proposed that depression was caused by a deficiency in the brain of certain neurotransmitters, particularly norepinephrine (B1679862) and serotonin (B10506). nih.govnih.gov Early research demonstrated that imipramine blocked the reuptake of these monoamines from the synaptic cleft, thereby increasing their availability to interact with postsynaptic receptors. open.edubritannica.comfda.gov This action was seen as a direct counter to the proposed monoamine deficiency in depression. nih.gov The fact that drugs like reserpine, which depleted monoamines, could induce depression further supported this theory. open.edu While the monoamine hypothesis has evolved and been refined over time, the initial findings related to imipramine's mechanism of action provided a critical foundation for understanding the neurochemical basis of mood disorders. scispace.comnih.gov

| Compound Name | Chemical Class | Historical Significance/Role |

| Imipramine | Tricyclic Antidepressant (Dibenzazepine) | The first tricyclic antidepressant, initially synthesized as a potential antihistamine. Its serendipitous discovery as an antidepressant revolutionized the treatment of depression. |

| Chlorpromazine | Phenothiazine | An early antipsychotic whose structural similarity to imipramine's parent compound influenced the initial direction of research. |

| Iproniazid | Monoamine Oxidase Inhibitor (MAOI) | An early antidepressant whose discovery, along with imipramine, was crucial to the development of the monoamine hypothesis of depression. |

| 10,11-dihydro-5H-dibenz[b,f]azepine | Dibenzazepine | The parent compound from which imipramine and other derivatives were synthesized. |

| Hydroxyzine | Antihistamine | Used in studies to demonstrate the potentiating antihistaminic effects of imipramine. |

| Reserpine | Rauwolfia Alkaloid | A drug that depletes monoamines and can induce depression, providing early support for the monoamine hypothesis. |

| Norepinephrine | Catecholamine (Monoamine) | A neurotransmitter whose reuptake is inhibited by imipramine, central to the monoamine hypothesis of depression. |

| Serotonin | Indolamine (Monoamine) | A neurotransmitter whose reuptake is inhibited by imipramine, also central to the monoamine hypothesis of depression. |

| Desipramine (B1205290) | Tricyclic Antidepressant (Dibenzazepine) | An active metabolite of imipramine. |

| Clomipramine (B1669221) | Tricyclic Antidepressant (Dibenzazepine) | A derivative of imipramine. |

| Trimipramine | Tricyclic Antidepressant (Dibenzazepine) | A derivative of imipramine. |

| Lofepramine | Tricyclic Antidepressant (Dibenzazepine) | A derivative of imipramine. |

| Amitriptyline (B1667244) | Tricyclic Antidepressant (Dibenzocycloheptadiene) | Another early tricyclic antidepressant. |

| Nortriptyline | Tricyclic Antidepressant (Dibenzocycloheptadiene) | An active metabolite of amitriptyline. |

| Protriptyline | Tricyclic Antidepressant (Dibenzocycloheptadiene) | Another tricyclic antidepressant. |

| Doxepin | Tricyclic Antidepressant | Another tricyclic antidepressant. |

| Moclobemide | Reversible Inhibitor of Monoamine Oxidase A (RIMA) | A later generation MAOI. |

| Tranylcypromine | Monoamine Oxidase Inhibitor (MAOI) | An irreversible MAOI. |

| Phenelzine | Monoamine Oxidase Inhibitor (MAOI) | An irreversible MAOI. |

| Isoniazid | Hydrazide | An antituberculosis drug from which iproniazid was derived. |

| Promethazine | Phenothiazine | An antihistamine that was a precursor in the development of chlorpromazine. |

| Histamine | Biogenic Amine | A neurotransmitter involved in allergic reactions; imipramine has antihistaminic properties. |

| Dopamine (B1211576) | Catecholamine (Monoamine) | A neurotransmitter, though imipramine's effect on its reuptake is less pronounced than on norepinephrine and serotonin. |

| Acetylcholine (B1216132) | Neurotransmitter | Imipramine has anticholinergic properties, blocking muscarinic acetylcholine receptors. |

| Cimetidine | H2 Receptor Antagonist | A drug that can inhibit the metabolism of imipramine. |

| Fluoxetine (B1211875) | Selective Serotonin Reuptake Inhibitor (SSRI) | A later class of antidepressant; can inhibit the metabolism of imipramine. |

| Barbiturates | Central Nervous System Depressant | Can induce the metabolism of imipramine. |

| Phenytoin | Anticonvulsant | Can induce the metabolism of imipramine. |

| para-chlorophenylalanine (PCPA) | Tryptophan Hydroxylase Inhibitor | A research chemical that lowers serotonin levels and can reverse the antidepressant effects of imipramine. |

| α-methyl-para-tyrosine (AMPT) | Tyrosine Hydroxylase Inhibitor | A research chemical that lowers catecholamine levels. |

Early Postulations on Neurotransmitter Reuptake Inhibition

Following the clinical discovery of imipramine's antidepressant properties, the immediate scientific challenge was to elucidate its mechanism of action. The initial hypothesis, influenced by the concurrent discovery of monoamine oxidase inhibitors (MAOIs) like iproniazid, was that imipramine might also function by inhibiting the enzyme monoamine oxidase. cambridge.orgthecarlatreport.com However, straightforward experiments quickly demonstrated that this was not the case. thecarlatreport.com

The crucial breakthrough came from the work of Nobel laureate Julius Axelrod and his colleagues at the National Institutes of Health. thecarlatreport.compsychiatrist.comremedypublications.com In the late 1950s and early 1960s, Axelrod's laboratory was conducting seminal research on the metabolism and inactivation of catecholamines, particularly norepinephrine. Using radioactively labeled norepinephrine, they observed that sympathetic nerves could take up and store this neurotransmitter from the surrounding environment. thecarlatreport.comsfn.org This led to the revolutionary concept of "reuptake" as a primary mechanism for terminating the action of a neurotransmitter at the synapse. thecarlatreport.comsfn.org

In a key series of experiments, Axelrod's team showed that when imipramine was introduced into their experimental systems, it potently blocked this reuptake of norepinephrine into nerve terminals. cambridge.orgthecarlatreport.com This inhibition would lead to an increased concentration and prolonged presence of norepinephrine in the synaptic cleft, thus enhancing its signaling. drugbank.compatsnap.com Further research revealed that imipramine also inhibited the reuptake of another critical monoamine, serotonin (5-HT). thecarlatreport.comnih.gov

These findings were fundamental to the formulation of the "monoamine hypothesis of depression." scispace.comopen.edunih.gov This hypothesis posited that depression was caused by a functional deficiency of monoamine neurotransmitters, such as norepinephrine and serotonin, in certain brain regions. cambridge.orgopen.edu The discovery that imipramine, a clinically effective antidepressant, worked by blocking the reuptake of these very neurotransmitters provided strong pharmacological evidence for this theory. cambridge.orgscispace.com It elegantly explained how the drug could reverse the postulated neurochemical deficit underlying depression.

Key Milestones in Preclinical Research Development

The elucidation of imipramine's mechanism of action spurred extensive preclinical research to characterize its pharmacological profile and validate its antidepressant-like effects in animal models. These studies were crucial for understanding the neurobiology of depression and for screening new antidepressant compounds. Key milestones in this preclinical development include the use of various behavioral paradigms that are sensitive to clinically effective antidepressant treatments.

In Vitro Transporter Inhibition: Initial in vitro studies focused on quantifying imipramine's affinity for the monoamine transporters. These experiments, typically using synaptosomal preparations from rat brains, confirmed that imipramine inhibits both the norepinephrine transporter (NET) and the serotonin transporter (SERT). While it is considered a non-selective inhibitor, it generally shows a higher affinity for SERT than for NET. wikipedia.orgdrugbank.com Its active metabolite, desipramine, however, is a more potent and selective inhibitor of NET. wikipedia.org

Forced Swim Test (FST): Developed in the late 1970s, the FST became a cornerstone for screening potential antidepressants. In this model, rodents are placed in an inescapable cylinder of water, and the duration of immobility is measured. The hypothesis is that immobility reflects a state of "behavioral despair," which can be reversed by antidepressant treatment. Imipramine consistently and dose-dependently reduces immobility time in both rats and mice, increasing active behaviors like swimming and climbing. This robust effect in the FST became a benchmark for antidepressant efficacy in preclinical screening.

Tail Suspension Test (TST): Similar to the FST, the TST is another widely used model for assessing antidepressant-like activity. In this test, mice are suspended by their tails, and the duration of immobility is recorded. Imipramine has been shown to significantly decrease immobility time in the TST across a range of doses, further solidifying its profile as a reference antidepressant in preclinical research. A meta-analysis has confirmed the consistency of imipramine's effects in reducing immobility in this test.

Chronic Mild Stress (CMS) Model: The CMS model is considered to have high face and predictive validity for depression. It involves exposing rodents to a series of unpredictable, mild stressors over several weeks, which induces a state of anhedonia (a core symptom of depression), typically measured by a decreased preference for a sweetened solution (sucrose preference test). Chronic, but not acute, administration of imipramine has been repeatedly shown to reverse the anhedonia-like behavior induced by CMS, restoring sucrose (B13894) preference to control levels. This aligns with the clinical observation that antidepressants often require several weeks of treatment to exert their full therapeutic effect.

Below are data tables summarizing representative findings from preclinical studies on imipramine hydrobromide.

Table 1: Imipramine Efficacy in Rodent Behavioral Models

| Preclinical Model | Species | Key Finding | Imipramine Dose Range | Observed Effect | Citation |

|---|---|---|---|---|---|

| Forced Swim Test (FST) | Rat | Reduction of Immobility Time | 8–64 mg/kg | Dose-dependent decrease in immobility. | nih.gov |

| Forced Swim Test (FST) | Mouse | Reduction of Immobility Time | 8–64 mg/kg | Dose-dependent decrease in immobility. | nih.gov |

| Tail Suspension Test (TST) | Mouse | Reduction of Immobility Time | 8–32 mg/kg | Dose-dependent decrease in immobility. | nih.gov |

| Chronic Mild Stress (CMS) | Rat | Reversal of Anhedonia | 10 mg/kg/day | Significantly ameliorated CUMS-induced decrease in sucrose preference. | psychiatrist.com |

| Olfactory Bulbectomy | Rat, Mouse, Hamster | Attenuation of Hyperactivity | Not Specified | Chronic treatment attenuated hyperactivity in an open field test. |

Table 2: Imipramine Activity at Monoamine Transporters

| Transporter | Assay Type | Value | Species/System | Citation |

|---|---|---|---|---|

| Serotonin Transporter (SERT) | Uptake Inhibition (IC50) | 133 nM | Human embryonic kidney (HEK) cells expressing hSERT | |

| Norepinephrine Transporter (NET) | Uptake Inhibition (IC50) | 103 nM | HEK cells expressing hNET | |

| Serotonin Transporter (SERT) | Binding Affinity (Ki) | 740 nM | HEK cells expressing hSERT | |

| Norepinephrine Transporter (NET) | Binding Affinity (Ki) | 1030 nM | HEK cells expressing hNET |

Molecular Structure and Its Pharmacological Determinants of Imipramine Hydrobromide

Tricyclic Core Structure and Derivatives

The foundational framework of imipramine (B1671792) is its tricyclic core, specifically a dibenzazepine (B1670418) ring system. This structure consists of two benzene (B151609) rings fused to a central seven-membered azepine ring. wikipedia.org This rigid, yet conformationally flexible, core is a hallmark of many TCAs and is crucial for their interaction with monoamine transporters.

Derivatives of imipramine typically involve substitutions on this tricyclic system. For instance, clomipramine (B1669221) is a chlorinated analogue of imipramine. researchgate.net Another key derivative is desipramine (B1205290), which is the primary active metabolite of imipramine formed by the demethylation of the side chain. clinpgx.org These structural modifications, while seemingly minor, can significantly alter the pharmacological profile of the compound.

Side Chain Conformations and Their Significance

Attached to the nitrogen atom of the central azepine ring is a three-carbon aliphatic side chain, terminating in a dimethylamino group. This aminopropyl side chain is not static; it possesses considerable conformational flexibility. The spatial orientation of this side chain is a critical determinant of imipramine's pharmacological activity. The conformation of the side chain influences how the molecule fits into the binding sites of its target proteins, particularly the serotonin (B10506) and norepinephrine (B1679862) transporters. Studies have shown that the side chain can adopt various conformations, and this flexibility is essential for its ability to interact with different receptors.

Influence of Molecular Architecture on Receptor Binding Affinity

Imipramine hydrobromide exerts its primary therapeutic effect by inhibiting the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft. smpdb.ca It achieves this by binding to the serotonin transporter (SERT) and the norepinephrine transporter (NET). The affinity of imipramine for these transporters is a direct consequence of its molecular structure.

The tricyclic core provides a large, hydrophobic surface that engages with corresponding hydrophobic pockets within the transporters. The protonated tertiary amine on the side chain is thought to form a crucial ionic bond with a conserved aspartate residue in the transporter's binding site.

Imipramine generally exhibits a higher affinity for SERT than for NET. drugbank.com Its active metabolite, desipramine, which has a secondary amine on its side chain, displays a reversed selectivity profile with a higher affinity for NET. wikipedia.org This difference in receptor affinity between the parent drug and its metabolite contributes to the broad spectrum of pharmacological activity observed with imipramine treatment.

| Receptor/Transporter | Imipramine Ki (nM) | Desipramine Ki (nM) |

| Serotonin Transporter (SERT) | 0.8 - 4.6 | 15 - 37 |

| Norepinephrine Transporter (NET) | 37 - 110 | 0.8 - 2.1 |

| Histamine (B1213489) H1 Receptor | 11 - 37 | 11 |

| Muscarinic M1 Receptor | 91 | 120 |

| Alpha-1 Adrenergic Receptor | 67 | 110 |

Note: Ki values are a measure of binding affinity; a lower Ki value indicates a higher affinity. The values presented are a range compiled from various sources and may vary depending on the experimental conditions.

While imipramine itself is an achiral molecule, its metabolism can introduce chirality. For example, hydroxylation of the tricyclic ring system can create chiral centers, leading to the formation of enantiomeric metabolites. Although not extensively studied in the context of imipramine specifically, the stereochemistry of drug molecules can have a profound impact on their pharmacological activity. Different enantiomers of a chiral drug can exhibit distinct binding affinities for their target receptors and may be metabolized at different rates. For many chiral antidepressants, one enantiomer is often more pharmacologically active than the other. mdpi.com

Analogues and Structural Modifications in Research

The structure of imipramine has served as a scaffold for the development of numerous analogues in scientific research. These modifications are typically aimed at improving the compound's efficacy, selectivity, or side-effect profile.

Research has explored a variety of structural alterations, including:

Ring-substituted analogues: Introducing different functional groups onto the dibenzazepine nucleus to alter electronic properties and steric interactions with the receptor. For example, the addition of a chlorine atom to create clomipramine enhances its affinity for the serotonin transporter. researchgate.net

Side-chain modifications: Altering the length or branching of the aminopropyl side chain to probe the spatial requirements of the transporter binding site.

Conformationally restricted analogues: Synthesizing rigid versions of the imipramine structure to investigate the "active" conformation responsible for its pharmacological effects.

These research efforts have provided valuable insights into the structure-activity relationships of tricyclic antidepressants and have guided the design of newer generations of antidepressant medications with more specific mechanisms of action.

Neurotransmitter System Modulation by Imipramine Hydrobromide

Mechanisms of Monoamine Reuptake Inhibition

The principal mechanism underlying the action of imipramine (B1671792) is the blockade of monoamine transporters, specifically the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET). patsnap.comdrugbank.com This inhibition of reuptake leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling to postsynaptic neurons. patsnap.com

Imipramine demonstrates a very strong and potent inhibition of serotonin reuptake. iiab.mewikipedia.org It binds to the sodium-dependent serotonin transporter (SERT), effectively blocking the reabsorption of serotonin from the synapse. patsnap.comdrugbank.com This action leads to an accumulation of serotonin in the synaptic space, which is thought to contribute significantly to its mood-elevating effects. patsnap.comdrugbank.com Research indicates that tertiary amine TCAs like imipramine are more potent inhibitors of serotonin reuptake compared to secondary amine TCAs. drugbank.com Studies using radioligand binding assays have determined the dissociation constant (Kd) of imipramine for SERT to be approximately 1.4 nM, highlighting its high affinity for this transporter. apexbt.com Further investigations have revealed complex interaction dynamics, suggesting that imipramine may have both high- and low-affinity binding sites on SERT. nih.gov The high-affinity binding is sodium-dependent and appears to allosterically affect the binding of other substances to the transporter. nih.gov

Imipramine's interaction with the dopamine (B1211576) system is less pronounced than its effects on serotonin and norepinephrine. It has no significant affinity for the dopamine transporter (DAT), with reported Ki values being very high (8,500 nM for imipramine and >10,000 nM for its metabolite, desipramine). iiab.mewikipedia.org However, imipramine does exhibit some activity at dopamine receptors, specifically acting as an antagonist at D2 receptors. iiab.mewikipedia.orgquora.com Studies have shown that acute administration of imipramine can block dopamine D2 receptors in the hippocampus. nih.gov Chronic treatment with imipramine has been observed to induce a sensitization of D2 receptors in the mesolimbic system. nih.gov

Receptor Profile and Ancillary Binding Characteristics

Beyond its primary action on monoamine transporters, imipramine hydrobromide also interacts with a variety of other neurotransmitter receptors. patsnap.com These ancillary binding characteristics contribute to its broad pharmacological effects.

Imipramine acts as an antagonist at α1-adrenergic receptors. patsnap.com This blockade can lead to various physiological effects. The Kd value for imipramine's binding to the α1-adrenergic receptor has been reported as 32 nM. apexbt.com Prolonged exposure to imipramine can lead to a complex, subtype-specific modulation of α1-adrenergic receptors, with studies showing an increased maximal response of the α1B-AR subtype after extended incubation. nih.gov

Regarding β-adrenergic receptors, chronic administration of agents that increase serotonin, like imipramine, may lead to a down-regulation of these receptors in the brain. drugbank.com Studies in rats have shown that administration of imipramine can result in a decrease in β-1 receptor sensitivity. nih.gov

Imipramine is a potent antagonist of the histamine (B1213489) H1 receptor. patsnap.comiiab.me This high affinity for H1 receptors contributes to some of the compound's effects. patsnap.com The dissociation constant (Kd) for imipramine at the histamine H1 receptor has been measured to be 37 nM. apexbt.com This antagonistic action at H1 receptors is a common feature among many tricyclic antidepressants. drugbank.com

Data Tables

Table 1: Binding Affinities (Kd/Ki in nM) of Imipramine for Monoamine Transporters and Receptors

| Target | Binding Affinity (nM) |

| Serotonin Transporter (SERT) | 1.4 (Kd) |

| Norepinephrine Transporter (NET) | 37 (Kd) |

| Dopamine Transporter (DAT) | 8,500 (Ki) |

| α1-Adrenergic Receptor | 32 (Kd) |

| Histamine H1 Receptor | 37 (Kd) |

Data compiled from radioligand binding assays. apexbt.com

Muscarinic Acetylcholine (B1216132) Receptor Antagonism

Research into the binding affinity of various antidepressants for muscarinic receptors in the human brain has provided quantitative data on their potency. In studies using homogenates of the human caudate nucleus, the equilibrium dissociation constant (KD) for imipramine was determined, illustrating its capacity to antagonize these receptors. nih.gov The potency of tricyclic antidepressants at muscarinic receptors varies, with dimethylated drugs generally showing more potent activity than monomethylated ones. johnshopkins.edu For instance, amitriptyline (B1667244) has been found to be approximately ten times more potent than imipramine in binding to muscarinic receptors. johnshopkins.edu The antagonistic effects of imipramine on muscarinic receptors are not limited to the central nervous system; they have also been observed in neural tissue of the peripheral nervous system, such as sympathetic ganglia. nih.gov

The interaction between imipramine and the cholinergic system is complex. Chronic administration has been shown to induce adaptive changes, potentially leading to a decrease in cholinergic neurotransmission. nih.gov This is supported by findings that show chronic imipramine treatment can decrease the activity of acetylcholinesterase, the enzyme that breaks down acetylcholine, in specific brain regions like the hippocampus and striatum. nih.gov

Table 1: Equilibrium Dissociation Constants (KD) of Selected Tricyclic Antidepressants at Muscarinic Receptors in Human Brain This table presents data on the binding affinity of various antidepressants to muscarinic receptors, with lower KD values indicating higher potency.

Other Neurotransmitter Receptor Interactions

Beyond its primary action on monoamine reuptake and its antagonism of muscarinic receptors, imipramine interacts with several other neurotransmitter receptor systems. wikipedia.org This broad pharmacological activity contributes to its therapeutic effects and side-effect profile. patsnap.com

Notable interactions include:

Histamine H1 Receptors: Imipramine is a potent antagonist of histamine H1 receptors. drugbank.comwikipedia.orgnih.gov This blockade is associated with sedative effects. patsnap.com

Alpha-1 Adrenergic Receptors: The compound also exhibits antagonistic properties at alpha-1 adrenergic receptors. drugbank.compatsnap.comnih.gov This action can lead to effects such as orthostatic hypotension. wikipedia.org

Sigma Receptors: Imipramine displays weak activity at sigma receptors, with a reported inhibitory constant (Ki) of 520 nM. wikipedia.org Its affinity for this site is about half that of amitriptyline. wikipedia.org

These interactions highlight the multi-receptor profile of imipramine, distinguishing it from more selective agents that target a single neurotransmitter system. nih.gov

Long-Term Adaptive Changes in Receptor Expression and Sensitivity

Chronic administration of this compound leads to significant adaptive changes within the central nervous system. These long-term neuroadaptations involve alterations in the number and sensitivity of various neurotransmitter receptors, which are thought to be crucial for its therapeutic effects. nih.govscielo.br

Down-regulation of Cerebral Cortical β-Adrenergic Receptors

A consistent finding following chronic imipramine treatment is the down-regulation of β-adrenergic receptors in the brain. drugbank.comnih.gov This reduction in receptor density has been observed specifically in the cerebral cortex and hippocampus. nih.govnih.govnih.gov

High-resolution autoradiography studies have revealed that this down-regulation is neuroanatomically selective. nih.gov Following chronic imipramine administration in rats, a reduction in [125I]pindolol binding (a ligand for β-adrenergic receptors) was observed in specific cortical layers, such as layer 1 of the cingulate cortex and layer 3 of the piriform cortex. nih.gov However, other cortical areas, like layers 2 and 3 of the somatosensory cortex, showed no apparent effect. nih.gov This suggests a region-specific modulation of the β-adrenergic system. The reduction in the number of these receptors is also associated with a decreased response of adenylyl cyclase to β-adrenergic stimulation. nih.gov These findings indicate that a consequence of long-term imipramine treatment is a diminished cellular response to norepinephrine in certain brain regions. nih.govnih.gov

Sensitization of Post-synaptic Serotonergic Receptors

In contrast to the down-regulation of β-adrenergic receptors, long-term imipramine treatment appears to induce a sensitization of certain post-synaptic serotonin receptors. nih.gov This adaptation is particularly relevant to the 5-HT1A and 5-HT2A receptor subtypes. nih.gov

Research focusing on the dorsal periaqueductal gray (DPAG), a brain region implicated in anxiety and panic, has shown that chronic imipramine enhances the functional response of both 5-HT1A and 5-HT2A receptors. nih.gov In animal models, the inhibitory effects of direct injections of 5-HT1A and 5-HT2A receptor agonists into the DPAG were significantly greater in animals that had received long-term imipramine treatment compared to those treated with saline. nih.gov This suggests an increased sensitivity of these post-synaptic receptors. nih.gov Further evidence points to a sensitization of hippocampal CA1 neurons to the inhibitory effects of serotonin (5-HT) following chronic imipramine exposure. scielo.br This heightened responsiveness of key serotonergic pathways is considered an important component of the long-term adaptive changes produced by the compound. nih.govnih.gov

Table 2: Summary of Long-Term Receptor Adaptations to Imipramine This table summarizes the principal long-term changes in receptor expression and sensitivity following chronic imipramine administration.

Cellular and Subcellular Neurobiological Effects of Imipramine Hydrobromide

Neurotrophic Factor Regulation

Brain-Derived Neurotrophic Factor (BDNF) Expression and Signaling

Imipramine (B1671792) hydrobromide is a significant modulator of Brain-Derived Neurotrophic Factor (BDNF), a key protein in neuronal survival, growth, and synaptic plasticity. Research in cultured rat brain astrocytes has shown that imipramine dose-dependently increases the messenger RNA (mRNA) expression of BDNF. nih.gov This effect is mediated through the activation of the transcription factor cAMP response element binding protein (CREB). nih.gov The activation of CREB by imipramine appears to be driven by two primary intracellular signaling pathways: the protein kinase A (PKA) and the MEK/ERK pathways. nih.gov Inhibition of either of these pathways suppresses the imipramine-induced increase in BDNF. nih.gov

Interestingly, some studies suggest that imipramine can also activate the BDNF receptor, Tropomyosin receptor kinase B (TrkB), in a manner that is independent of BDNF itself. mdpi.com In conditional BDNF knockout mice, imipramine was still able to induce the phosphorylation and activation of TrkB receptors, indicating a direct or alternative mechanism for receptor transactivation. mdpi.com This suggests that imipramine's therapeutic effects might be partially exerted through direct engagement of neurotrophic signaling pathways, complementing its effects on BDNF production. nih.govmdpi.com

Table 1: Key Molecules in Imipramine-Modulated BDNF Signaling

| Molecule | Role | Effect of Imipramine |

|---|---|---|

| BDNF | Neurotrophic factor | Upregulates mRNA expression nih.gov |

| TrkB | BDNF receptor | Phosphorylation/activation mdpi.com |

| CREB | Transcription factor | Dose-dependent activation nih.gov |

| PKA | Signaling kinase | Pathway involved in BDNF induction nih.gov |

| ERK | Signaling kinase | Pathway involved in BDNF induction nih.gov |

Role in Neurogenesis within Hippocampal Regions

Imipramine hydrobromide actively promotes neurogenesis, the process of generating new neurons, particularly within the dentate gyrus of the hippocampus. nih.govmdpi.com Chronic treatment with imipramine has been shown to increase the proliferation of neural progenitor cells, as indicated by a higher number of cells positive for markers like Ki-67 and 5-Bromo-2'-deoxyuridine (BrdU). nih.govnih.gov This effect is observed in various conditions, including models of traumatic brain injury and stress. nih.govnih.gov For instance, in mice subjected to traumatic brain injury, imipramine treatment significantly increased the number of newly generated neurons in the dentate gyrus. nih.govnih.gov

Furthermore, imipramine can counteract the suppressive effects of stress on hippocampal cell proliferation. okayama-u.ac.jp In rats exposed to chronic adrenocorticotropic hormone (ACTH), which decreases the number of proliferating cells, imipramine administration blocked this effect, restoring cell proliferation to normal levels. okayama-u.ac.jp This indicates that imipramine not only stimulates neurogenesis but also protects the neurogenic niche from the negative impacts of stress.

Glial Cell Modulation and Astrocyte Function

Effects on Microglial Cells and Neuroinflammation Pathways

This compound exerts significant anti-inflammatory effects by modulating the activity of microglia, the resident immune cells of the central nervous system. nih.govnih.gov In response to inflammatory stimuli like lipopolysaccharide (LPS), microglia become activated and release pro-inflammatory cytokines. nih.govnih.gov Imipramine treatment has been shown to reverse this activation. nih.gov Specifically, it reduces the production and mRNA expression of key pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β) in activated microglia. nih.govnih.gov

This modulation of glial activation may be a core part of its mechanism of action. nih.gov Imipramine also prevents the morphological changes associated with microglial activation and can suppress the nuclear translocation of the inflammatory transcription factor NF-κB. nih.gov By down-regulating these neuroinflammatory pathways, imipramine helps to silence stress-induced sensitization of microglia, thereby reducing the biosynthesis of high levels of pro-inflammatory molecules. nih.gov

Table 2: Imipramine's Effect on Pro-inflammatory Cytokines in Microglia

| Cytokine | Effect of Imipramine |

|---|---|

| IL-1β | Decreased production and mRNA expression nih.govnih.gov |

| IL-6 | Decreased production and mRNA expression nih.gov |

| TNF-α | Decreased production and mRNA expression nih.govnih.gov |

Astrogliogenesis and Astrocyte Differentiation

This compound acts as a pro-astrogliogenic factor, meaning it promotes the generation of new astrocytes. nih.gov Studies have demonstrated that imipramine treatment increases the number of newborn astrocytes in the hippocampal dentate gyrus. mdpi.comnih.gov This effect is linked to the upregulation of specific genes associated with astrocytic differentiation, including STAT3, BMP4, and JMJD3. nih.gov

Beyond simply increasing their numbers, imipramine can also influence astrocyte differentiation in a remarkable way. Research on primary human astrocyte cultures has shown that treatment with imipramine can induce these glial cells to differentiate into cells exhibiting a neuronal phenotype. nih.gov This transformation is characterized by morphological changes—from a flat, large shape to a round cell body with long, thin processes—and an increased expression of neuronal markers like neurofilament and neuron-specific enolase (NSE). nih.gov This suggests that imipramine can promote a unique form of cellular plasticity, potentially repurposing mature glial cells towards a neuronal lineage. nih.gov

Intracellular Signaling Cascades

The neurobiological effects of this compound are underpinned by its influence on several key intracellular signaling cascades. A central pathway involves the activation of the MEK/ERK and PKA signaling systems. nih.gov These cascades converge on the transcription factor CREB, leading to its phosphorylation and activation. nih.govnih.gov Activated CREB then promotes the transcription of target genes, most notably BDNF, which is crucial for neuronal plasticity and survival. nih.gov

In astrocytes, imipramine has been shown to upregulate Glial Cell Line-Derived Neurotrophic Factor (GDNF) by inducing the expression of the transcription factor Early Growth Response 1 (EGR-1). nih.gov This induction of EGR-1 is also mediated by the MEK/ERK pathway, as well as the JNK MAPK pathway. nih.gov Furthermore, imipramine's influence on astrogliogenesis is linked to the upregulation of the STAT3, BMP4, and JMJD3 gene pathways, which are critical for astrocyte differentiation. nih.gov In other cellular contexts, imipramine has been found to inhibit the Yes-associated protein (YAP), a key downstream effector of the Hippo signaling pathway, though this regulation appears to be independent of the canonical Hippo kinases MST/LATS. nih.gov

PI3K/Akt/mTOR Pathway Regulation

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Research indicates that imipramine's effects on this pathway can be complex and may vary depending on the cellular context.

Some studies suggest that imipramine can inhibit the PI3K/Akt/mTOR signaling pathway. This inhibitory action has been observed in human glioma cells. nih.gov Conversely, other research indicates that the inhibitory effect of imipramine on the human corticotropin-releasing-hormone (CRH) gene promoter is associated with an enhancement of the PI3K/Akt pathway. nih.gov This was demonstrated by an increase in the level of phosphorylated Akt (at Ser-473) following imipramine treatment in Neuro-2A cells. nih.gov

The mTOR pathway, a downstream effector of PI3K/Akt, is also implicated in the therapeutic effects of some antidepressants. nih.gov While some antidepressants require mTOR signaling for their effects, studies have suggested that imipramine may act by inhibiting this pathway. nih.gov The precise mechanisms and the conditions that dictate whether imipramine activates or inhibits the PI3K/Akt/mTOR pathway are still under investigation and appear to be cell-type specific.

Table 1: Effects of Imipramine on PI3K/Akt/mTOR Pathway Components

| Cell Type | Effect on PI3K/Akt/mTOR Pathway | Key Findings |

| Human Glioma Cells | Inhibition | Imipramine exerts its effects by inhibiting PI3K/Akt/mTOR signaling. nih.gov |

| Neuro-2A Cells | Enhancement of PI3K/Akt | Imipramine increased the level of phospho-Ser-473 Akt. nih.gov |

ERK1/2 Phosphorylation

The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the mitogen-activated protein kinase (MAPK) signaling cascade, which plays a vital role in neuroplasticity. Studies have shown that both acute and chronic treatment with imipramine can lead to an elevation in the total protein levels of ERK1 and ERK2. nih.gov However, significant effects on the phosphorylated, active form of these kinases (pERK1/2) have been more specifically observed with pERK1. nih.gov

In some cancer cell lines, imipramine has been shown to suppress the EGFR/ERK/NF-κB signaling pathway, which contributes to its anti-tumor effects. nih.gov In contrast, studies on metastatic castration-resistant prostate cancer cells indicated that imipramine treatment led to an upregulation of phospho-ERK1/2 protein expression levels. mdpi.com These seemingly contradictory findings highlight the context-dependent nature of imipramine's effects on ERK1/2 signaling.

NF-κB Signaling Modulation

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Imipramine has been shown to modulate NF-κB signaling, often leading to its suppression. This has been observed in various cancer cell models where imipramine inhibited tumor progression by suppressing the EGFR/PKC-δ/NF-κB pathway. researchgate.netfrontiersin.orgnih.gov

In non-small cell lung cancer cells, imipramine effectively inhibited PKCδ and NF-κB activation, leading to reduced cell migration and invasion. frontiersin.org The downstream targets of NF-κB, such as MMP9, MCL-1, and XIAP, were also reduced by imipramine treatment. frontiersin.org Similarly, in glioblastoma and bladder cancer cells, imipramine's anti-tumor effects were linked to the inhibition of the ERK/NF-κB and EGFR/ERK/NF-κB pathways, respectively. nih.govnih.gov

Furthermore, in a model of repeated social defeat stress, imipramine treatment was found to protect against the production of pro-inflammatory molecules in microglia, which is associated with the downregulation of neuroinflammation and may involve the modulation of NF-κB signaling. nih.gov

Acid Sphingomyelinase (ASMase) Inhibition and Ceramide Pathways

Imipramine is a known functional inhibitor of acid sphingomyelinase (ASMase). researchgate.net This enzyme is responsible for the hydrolysis of sphingomyelin (B164518) into ceramide and phosphorylcholine. mdpi.com Under pathological conditions, excessive ASMase activation can lead to an overproduction of ceramide, a lipid molecule that can trigger apoptosis, inflammation, and oxidative stress. mdpi.commdpi.com

By inhibiting ASMase, imipramine reduces the formation of ceramide. mdpi.commdpi.comnih.govresearchgate.net This has been demonstrated to be a neuroprotective mechanism in various models of neuronal injury, including hypoglycemia and traumatic brain injury. mdpi.commdpi.com In macrophages, imipramine's inhibition of ASMase leads to a decrease in ceramide production, which in turn attenuates pro-inflammatory and pro-osteoclastogenic gene expression. nih.gov

Table 2: Impact of Imipramine on ASMase and Ceramide

| Condition/Model | Effect of Imipramine | Outcome |

| Hypoglycemia-induced neuronal death | Inhibits ASMase activation and reduces ceramide production. mdpi.com | Prevents neuronal death and improves cognitive function. mdpi.com |

| Traumatic Brain Injury | Reduces ASMase activation and ceramide formation. mdpi.com | Decreases dendritic loss, oxidative stress, and neuronal death. mdpi.com |

| Macrophages (in vitro) | Inhibits ASMase, leading to increased sphingomyelin and reduced ceramide. nih.gov | Attenuates pro-inflammatory and pro-osteoclastogenic gene expression. nih.gov |

Histone Acetylation and Gene Transcription

Epigenetic modifications, such as histone acetylation, play a significant role in regulating gene expression and are implicated in the pathophysiology of depression and the action of antidepressants. Histone acetylation generally leads to a more relaxed chromatin structure, making DNA more accessible for transcription.

Chronic imipramine treatment has been shown to reverse stress-induced changes in histone acetylation in the hippocampus. Specifically, it can reverse a persistent decrease in histone H3 acetylation (H3K14Ac) that is associated with maladaptive responses to stress. nih.gov In the context of specific genes, chronic imipramine treatment has been found to induce an increase in acetylated H3 on the promoters of the bdnf gene, which correlates with the reversal of stress-induced decreases in its expression. nih.gov

Furthermore, studies using chromatin immunoprecipitation have revealed that chronic imipramine treatment can reverse many of the stress-induced changes in gene expression in the nucleus accumbens, a key brain reward region. reed.edunih.gov

Effects on Cellular Apoptosis and Survival Pathways

Imipramine has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. This is often achieved through the activation of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.

In non-small cell lung cancer, osteosarcoma, and bladder cancer cells, imipramine treatment led to an increase in the levels of cleaved caspases-3, -8, and -9, which are key executioner and initiator caspases in the apoptotic cascade. nih.govresearchgate.net It also upregulated the expression of pro-apoptotic proteins like Fas, Fas-L, BAX, and BAK, while downregulating anti-apoptotic proteins such as BCL-2, MCL-1, and XIAP. nih.govresearchgate.net

Conversely, in the context of neuronal injury, imipramine's inhibition of ASMase and subsequent reduction in ceramide levels can prevent apoptosis. By reducing ceramide-induced activation of cleaved caspase-3, imipramine can inhibit neuronal apoptosis following events like hypoglycemia. mdpi.com

Oxidative Stress and Antioxidant Enzyme Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products, is implicated in the pathophysiology of depression and other neurological disorders. nih.gov Imipramine has demonstrated antioxidant properties and can influence the activity of key antioxidant enzymes.

Studies in rats have shown that both acute and chronic administration of imipramine can reduce lipid and protein oxidation in the prefrontal cortex and hippocampus. nih.gov Furthermore, imipramine treatment has been found to increase the activities of the antioxidant enzymes superoxide (B77818) dismutase (SOD) and catalase (CAT) in these brain regions. nih.gov

However, the effects of imipramine on oxidative stress can be complex. In a study on rats subjected to chronic mild stress, imipramine administration did not prevent the stress-induced increase in ROS and malondialdehyde (a marker of lipid peroxidation) in the liver. nih.govresearchgate.net In a subgroup of animals that did not respond to imipramine, there was even an increase in lipid peroxidation and a decrease in the activity of glutathione (B108866) peroxidase (GPx) and catalase. nih.govresearchgate.net

In vitro assays have also demonstrated the antioxidant capacity of imipramine, showing its ability to reduce ferric, molybdenum, and cupric ions. researchgate.net

Preclinical Research Paradigms and Animal Models for Imipramine Hydrobromide Studies

Neurobiological and Behavioral Assessment in Animal Models

The assessment of imipramine's effects in animal models involves a combination of behavioral tests and neurobiological analyses.

Behavioral assessments are crucial for determining the efficacy of imipramine (B1671792) in reversing depressive-like symptoms. These include:

Open Field Test: To assess locomotor activity and exploratory behavior. researchgate.net

Forced Swimming Test and Tail Suspension Test: To measure behavioral despair. mdpi.comnih.govnih.gov

Social Interaction Test: To evaluate social behavior and anxiety. researchgate.net

Elevated Plus Maze: To assess anxiety-like behaviors. researchgate.net

Sucrose (B13894) Preference Test: To measure anhedonia, a core symptom of depression. nih.gov

Neurobiological assessments aim to uncover the mechanisms of action of imipramine. These can include:

Measurement of Neurotransmitter Levels: Although not the primary focus of recent studies, imipramine's classical mechanism involves the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake. nih.gov

Gene and Protein Expression Analysis: Techniques like RT-PCR and Western blotting are used to measure the expression of molecules like CRTC1 and BDNF in specific brain regions such as the prefrontal cortex and hippocampus. nih.govnih.govnih.govnih.gov

Immunohistochemistry: To visualize the localization and changes in proteins like phosphorylated ERK1/2 (pERK1/2) in the brain. nih.govnih.gov

Oxidative Stress Parameters: Measurement of markers of oxidative damage and antioxidant enzyme activity in brain tissue. nih.gov

The following table provides a summary of the neurobiological and behavioral assessments used in imipramine research:

| Assessment Type | Specific Test/Analysis | Parameter Measured | Relevance to Imipramine Research |

|---|---|---|---|

| Behavioral | Open Field Test | Locomotor activity, exploration. researchgate.net | Assesses general activity and potential psychomotor effects. |

| Forced Swimming Test / Tail Suspension Test | Immobility time. mdpi.comnih.govnih.gov | Primary screening for antidepressant-like effects. | |

| Social Interaction Test | Time spent in social interaction. researchgate.net | Evaluates effects on social withdrawal. | |

| Elevated Plus Maze | Time spent in open arms. researchgate.net | Measures anxiety-like behavior. | |

| Sucrose Preference Test | Consumption of sucrose solution. nih.gov | Assesses anhedonia. | |

| Neurobiological | Gene/Protein Expression (RT-PCR, Western Blot) | Levels of CRTC1, BDNF mRNA, etc. nih.govnih.govnih.govnih.gov | Identifies molecular pathways involved in imipramine's action. |

| Immunohistochemistry | Localization of proteins like pERK1/2. nih.govnih.gov | Visualizes cellular changes in response to imipramine. | |

| Oxidative Stress Markers | Levels of oxidative damage and antioxidant enzymes. nih.gov | Investigates the role of oxidative stress in the drug's effects. |

Locomotor Activity and Exploratory Behavior

The influence of imipramine on locomotor activity and exploratory behavior in animal models presents a complex picture, with effects varying based on the chronicity of administration, the specific behavioral paradigm, and the animal's social and environmental conditions.

Chronic administration of imipramine has been shown to reduce general motor activity. In studies involving rats, long-term treatment decreased behaviors such as rearing and ambulation nih.gov. Similarly, both acute and chronic imipramine administration were found to decrease locomotor activity in rats tested in a square arena nih.gov. This sedative action on motor activity, however, does not necessarily translate to a reduction in curiosity or exploration of novel environments nih.gov. Despite its motor-suppressant effects, chronic imipramine did not alter the active choices of a novel environment made by rats nih.gov.

In contrast, some studies report hyper-locomotive activity in both unstressed and stressed rats following repeated administration of imipramine when tested in an activity box or open field researchgate.net. The social context of the animals appears to be a significant variable. For instance, in studies with socially ranked mice, dominant subjects typically show increased exploratory activity, while subordinate animals exhibit low activity researchgate.net. The administration of imipramine hydrochloride to subordinate mice was found to alter their locomotor activity and social grooming behaviors researchgate.net.

Further research highlights that chronic exposure to imipramine can lead to increased thigmotaxis (the tendency to remain close to walls) in female rats, indicating a decrease in exploratory behavior unimi.it. The interpretation of these varied findings suggests that imipramine's primary effect may be a reduction in behavioral activation, potentially stemming from decreased motivation rather than a direct impact on exploratory drive itself plos.org.

Table 1: Effects of Imipramine on Locomotor and Exploratory Behaviors in Rodents

| Behavioral Parameter | Animal Model | Imipramine Administration | Observed Effect | Source |

|---|---|---|---|---|

| Rearing & Ambulation | Rats | Chronic | Decreased | nih.gov |

| Novelty Choices | Rats | Chronic | No significant effect | nih.gov |

| Locomotor Activity | Rats | Acute & Chronic | Decreased | nih.gov |

| Thigmotaxis | Female Rats | Chronic | Increased | unimi.it |

| Exploratory Behavior | Female Rats | Chronic | Decreased | unimi.it |

| Locomotor Activity | Subordinate Mice | Acute | Altered | researchgate.net |

| Spontaneous Motor Activity | Mice | Acute | No significant effect | thieme-connect.com |

Cognitive Function Assessment in Rodent Models

Imipramine hydrobromide has been evaluated in various rodent models to assess its impact on cognitive functions, particularly learning and memory. These assessments often utilize tasks like the Morris Water Maze (MWM) for visuospatial learning and the Novel Object Recognition Task (NORT) for recognition memory dntb.gov.uadntb.gov.ua.

In models of traumatic brain injury (TBI), chronic imipramine treatment has shown significant benefits for cognitive recovery. Mice subjected to a controlled cortical impact (CCI) and subsequently treated with imipramine demonstrated significantly improved performance in the NOR test compared to saline-treated controls nih.govnih.gov. This cognitive enhancement was observed without a corresponding improvement in motor function recovery, suggesting a specific effect on cognitive domains nih.govnih.gov.

Similarly, in rodent models mimicking Alzheimer's disease (AD), imipramine has shown promise in mitigating cognitive deficits. In mice injected with the Aβ 25-35 peptide, which induces memory impairments, repeated imipramine injections prevented deficits in both long-term spatial memory (assessed by the water-maze) and short-term memory (assessed by the Y-maze) researchgate.net. The treatment restored learning and memory performances to levels comparable with control animals researchgate.net. Another study using a streptozotocin (B1681764) (STZ)-induced memory impairment model in rats, which also simulates aspects of AD, found that imipramine effectively improved cognitive deficits as measured by the MWM and passive avoidance tests nih.gov.

However, the effects of imipramine on cognition can be complex. Chronic exposure in female serotonin transporter knockout (SERT KO) rats, an animal model with relevance to bipolar disorder, was found to reduce problem-solving capacity unimi.itnih.gov. This suggests that the genetic background of the animal model and the specific cognitive functions being assessed are critical determinants of the observed outcomes.

Table 2: Imipramine's Impact on Cognitive Performance in Rodent Models

| Animal Model | Cognitive Test | Observed Effect of Imipramine | Source |

|---|---|---|---|

| Traumatic Brain Injury (Mouse) | Novel Object Recognition (NOR) | Significant improvement in cognitive function | nih.govnih.gov |

| Aβ 25-35 Peptide Injection (Mouse) | Morris Water Maze, Y-Maze | Prevented memory deficits; restored learning and memory | researchgate.net |

| Streptozotocin-Induced Memory Impairment (Rat) | Morris Water Maze, Passive Avoidance | Improved cognitive functions | nih.gov |

| Serotonin Transporter Knockout (Female Rat) | Puzzle Box Test | Reduced problem-solving abilities | unimi.itnih.gov |

Neurochemical Profiling in Brain Regions

Preclinical studies have investigated the neurochemical effects of this compound, revealing significant alterations in key neurotransmitter and neurotrophic systems within specific brain regions, particularly the hippocampus and prefrontal cortex.

A primary mechanism of imipramine is the blockage of norepinephrine and serotonin reuptake in the synaptic cleft researchgate.netnih.gov. This action increases the availability of these monoamines, which is central to its therapeutic effects. The metabolism of imipramine is also a crucial factor, as it is converted to active metabolites like desipramine (B1205290) nih.gov. The ratio of these metabolites can vary and is influenced by factors such as the saturation of hydroxylation pathways, leading to dose-dependent kinetics nih.gov.

Beyond monoamines, imipramine significantly impacts neurotrophic factor systems. In a rat model of Alzheimer's disease, imipramine treatment was associated with an increase in the mRNA and protein levels of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF) in the hippocampus nih.gov. This was accompanied by a decrease in pro-inflammatory cytokines, including IL-6, IL-1β, and TNF-α nih.gov.

The BDNF pathway, in particular, has been a focus of research. In female serotonin transporter knockout (SERT KO) rats, chronic imipramine treatment led to an activation of the BDNF-TrkB-Akt signaling pathway specifically in the infralimbic cortex, but not the prelimbic cortex unimi.itnih.gov. This region-specific activation may underlie some of the behavioral changes observed in these animals nih.gov. Studies in mice have also shown that imipramine can influence gene expression related to neurodevelopment, such as an increase in Down Syndrome Cell Adhesion Molecule (DSCAM) gene expression in the prefrontal cortex ur.edu.pl.

Histological and Morphological Analyses of Brain Structures

Histological and morphological studies in animal models have provided crucial insights into the structural changes in the brain induced by this compound, particularly concerning neurogenesis and gliogenesis.

A significant finding is imipramine's ability to promote neuronal survival and neurogenesis in the hippocampus, a brain region critical for learning and memory. In a mouse model of traumatic brain injury (TBI), histological analysis revealed that imipramine treatment led to an increased preservation of proliferating cells (Ki-67- and BrdU-positive) in the hippocampal dentate gyrus (DG) nih.govnih.gov. Immunofluorescence labeling confirmed that many of these newly generated cells differentiated into neurons in the DG nih.govnih.gov. Similarly, in a rat model of pilocarpine-induced seizures, prolonged imipramine treatment significantly increased the number of surviving neurons (NeuN-positive) in the CA1, CA3, and DG regions of the hippocampus mdpi.com. The neuroprotective effects of imipramine have also been observed in models of Parkinson's disease, where it mitigated the loss of dopaminergic neurons in the substantia nigra researchgate.net, and in TBI models where it reduced the number of degenerating neurons mdpi.com.

Beyond neurogenesis, imipramine also influences glial cells. Studies have shown that imipramine can act as a pro-astrogliogenic factor, increasing the number of newborn astrocytes in the hippocampal DG of rats exposed to chronic stress nih.gov. In vitro studies have demonstrated that imipramine can induce human mature astrocytes to differentiate into cells exhibiting a neuronal phenotype, characterized by morphological changes and an increase in neuronal markers like neurofilament and neuron-specific enolase (NSE) nih.gov.

However, not all studies have found significant morphological changes. One early study involving chronic imipramine administration to rats for 3 to 6 months found no pathological changes of intravital origin at the light microscopic level. Electron microscopy of pyramidal cells and Purkinje cells also revealed no significant alterations, apart from a possible slight induction of lysosomes nih.gov.

Table 3: Summary of Histological and Morphological Findings with Imipramine

| Brain Region | Animal Model | Key Finding | Source |

|---|---|---|---|

| Hippocampal Dentate Gyrus | Traumatic Brain Injury (Mouse) | Increased proliferation and preservation of new neurons | nih.govnih.gov |

| Hippocampus (CA1, CA3, DG) | Pilocarpine-Induced Seizure (Rat) | Increased survival of mature neurons | mdpi.com |

| Hippocampal Dentate Gyrus | Chronic Stress (Rat) | Increased number of newborn astrocytes (astrogliogenesis) | nih.gov |

| Substantia Nigra | Parkinson's Disease Model (Rat) | Ameliorated loss of dopaminergic neurons | researchgate.net |

| Human Astrocyte Culture | In vitro | Induced differentiation into cells with a neuronal phenotype | nih.gov |

| Whole Brain | Healthy Rat (Chronic High Dose) | No significant pathological or ultrastructural changes | nih.gov |

Developmental Neurobiology Studies in Animal Models

The study of prenatal exposure to antidepressants, including tricyclic compounds like imipramine, is a critical area of developmental neurobiology. While much of the literature focuses on human observational studies, these findings underscore the importance of and guide research using animal models to understand the underlying mechanisms. Both maternal depression and antidepressant treatment during pregnancy are considered interrelated exposures that can impact fetal brain development and have longer-term consequences for neurodevelopment womensmentalhealth.orgnih.gov.

Animal models are indispensable for dissecting the specific effects of drug exposure from the confounding influence of maternal stress or illness. Research in this area aims to clarify how prenatal exposure might alter neurodevelopmental trajectories. Human neuroimaging studies have identified associations between prenatal antidepressant exposure and alterations in brain structure, such as changes in white matter microstructure, in offspring womensmentalhealth.orgnih.govwomensmentalhealth.org. These clinical findings highlight the need for animal models to explore the cellular and molecular underpinnings of such changes.

The body of literature suggests that prenatal antidepressant exposure is associated with some cognitive neurodevelopmental deficits in humans, although these effects are often reduced or eliminated after adjusting for maternal depression nih.gov. This complexity makes controlled studies in animal models essential for determining causality. Animal research can investigate specific impacts on neurogenesis, synaptic pruning, and the formation of neural circuits during critical developmental windows, providing a biological basis for the behavioral and cognitive outcomes observed later in life.

In Vitro Investigations of Imipramine Hydrobromide S Biological Activity

Cellular Proliferation Studies

Leukocyte Proliferation Assays

In vitro studies on human leukocytes have demonstrated that the impact of imipramine (B1671792) on cellular proliferation is dependent on both the concentration of the compound and the duration of exposure. When leukocyte cultures from healthy individuals were treated with varying doses of imipramine hydrochloride, a clear trend emerged: higher concentrations and longer exposure times resulted in a lower mitotic index, indicating reduced cell proliferation nih.govnih.gov. However, at concentrations that correspond to therapeutic plasma levels observed in patients, imipramine showed no significant effect on the mitotic index, regardless of how long the cells were exposed nih.govnih.gov. This suggests that at clinically relevant concentrations, imipramine does not inhibit the proliferation of healthy leukocytes.

Table 1: Effect of Imipramine Hydrochloride on Leukocyte Mitotic Index

| Imipramine Concentration | Duration of Exposure | Effect on Mitotic Index |

| High | Long | Decreased |

| Therapeutic | Various | No significant effect |

Cancer Cell Line Proliferation (e.g., Glioma, Prostate Cancer, Colorectal Cancer, Leukemia)

Imipramine hydrobromide has been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner. In studies involving glioma cells, imipramine significantly retarded the proliferation of both immortalized and primary glioma cell lines, while showing minimal effect on normal human astrocytes at the tested concentrations researchgate.net. The half-maximal inhibitory concentration (IC50) varied among different glioma cell lines, indicating differing sensitivities to the compound.

For prostate cancer, particularly in the metastatic castration-resistant PC-3 cell line, imipramine attenuated cell proliferation in both a dose- and time-dependent manner. At a concentration of 100 μM, imipramine did not induce significant cell death after 72 hours, but it did reduce cell proliferation researchgate.netfrontiersin.orgashpublications.org.

In the context of colorectal cancer, imipramine has demonstrated anti-proliferative effects. Studies have shown that it can inhibit the migration and invasion of colorectal cancer cells, and this is linked to its ability to interfere with the actin-bundling protein Fascin1 researchgate.netuthscsa.edunih.gov.

Recent research on leukemia, specifically the acute promyelocytic leukemia (APL) cell line NB4, has shown that imipramine decreases cell viability and metabolic activity in a dose- and time-dependent fashion. This anti-proliferative effect is associated with an arrest of the cell cycle in the G2/M phase researchgate.net. A derivative, imipramine blue, has also shown potent and selective cytotoxic effects against FLT3/ITD positive acute myeloid leukemia (AML) cells nih.gov.

Table 2: Anti-proliferative Effects of Imipramine on Various Cancer Cell Lines

| Cancer Type | Cell Line(s) | Key Findings |

| Glioma | U251, GBM primary cells, etc. | Dose-dependent inhibition of cell viability. IC50 values varied, with some cell lines showing high sensitivity. researchgate.net |

| Prostate Cancer | PC-3, DU145 | Attenuated cell proliferation in a dose- and time-dependent manner. researchgate.netashpublications.org |

| Colorectal Cancer | HCT-116, SW-480, DLD-1 | Remarkable inhibition of migration, linked to anti-proliferative activity. uthscsa.edu |

| Leukemia | NB4 (APL) | Dose- and time-dependent decrease in metabolic activity and viability; induced G2/M cell cycle arrest. researchgate.net |

Cell Migration and Invasion Assays

This compound has demonstrated significant inhibitory effects on the migration and invasion of cancer cells in vitro. In studies using the metastatic prostate cancer cell line PC-3, imipramine significantly inhibited both cell migration, as determined by wound healing assays, and cell invasion through Matrigel-coated Transwells in a dose-dependent manner. At concentrations of 50 µM and 100 µM, imipramine suppressed PC-3 cell invasion by 79.8% and 92.5%, respectively researchgate.net.

Similarly, the invasive capabilities of glioma cells (U251 and GBM primary cells) were markedly inhibited by imipramine treatment. A 20 μM concentration of imipramine was sufficient to reduce cell invasion to approximately 30% of that observed in untreated cells researchgate.net.

The anti-invasive properties of imipramine have also been observed in colorectal cancer cells. In a 3D organotypic model using human benign leiomyoma tissue, imipramine inhibited both the depth and the area of invasion of HCT-116 colorectal cancer cells. This effect is attributed to its role as a Fascin1 inhibitor, which is crucial for the formation of invasive cellular structures researchgate.netuthscsa.edunih.gov.

Table 3: Inhibitory Effects of Imipramine on Cancer Cell Migration and Invasion

| Cancer Type | Cell Line | Assay Type | Key Findings |

| Prostate Cancer | PC-3 | Wound Healing & Matrigel Invasion | Dose-dependent inhibition of migration and invasion. researchgate.net Up to 92.5% invasion suppression at 100 µM. researchgate.net |

| Glioma | U251, GBM | Invasion Assay | Significant inhibition of invasive ability; invasion reduced to ~30% with 20 µM imipramine. researchgate.net |

| Colorectal Cancer | HCT-116 | 3D Organotypic Invasion | Inhibited both the depth and area of invasion. uthscsa.edu |

Primary Cell Culture Studies

Glial Cell Cultures (Microglia, Astrocytes)

In primary rat mixed glial cell cultures, which contain both microglia and astrocytes, imipramine has been shown to regulate proteins involved in oxidative stress and immunity. The compound influenced proteins engaged in phagocytosis and cell migration and led to widespread cytoskeleton and membrane rearrangement. These changes suggest that imipramine encourages glial cells, particularly microglia, to adopt a more quiescent and less metabolically active state. Studies on LPS-stimulated microglial cells have shown that imipramine can prevent the morphological changes associated with activation and, in unstimulated cultures, can cause microglia to transform into cells with a neuron-like morphology. It also blunts the inflammatory activation of microglia.

In primary astrocyte cultures, imipramine has been observed to induce significant morphological and functional changes. Treatment of human mature astrocytes with imipramine caused them to shift from a large, flat morphology to a state with a round-shaped cell body and long, thin processes, characteristic of a neuronal phenotype. This morphological change was accompanied by an increase in the expression of neuronal markers such as neurofilament and neuron-specific enolase, while the expression of the astrocyte marker glial fibrillary acidic protein (GFAP) was not significantly altered. Furthermore, imipramine has been shown to increase the number of newborn astrocytes in hippocampal primary cultures nih.gov.

Neuronal Cell Cultures

The influence of imipramine on neuronal cells has been investigated, often in the context of its interaction with glial cells. A key finding is the ability of imipramine to induce the differentiation of human mature astrocytes into cells exhibiting a neuronal phenotype in vitro. This suggests a potential role for imipramine in promoting neurogenesis by acting on the surrounding glial cell population. Studies have demonstrated that this differentiation is marked by an upregulation of neuronal markers. While direct long-term studies on pure neuronal cultures are less common in the context of imipramine's basic biological activity, the existing evidence from mixed cultures points towards a neuro-supportive and potentially neuro-regenerative role mediated through its effects on astrocytes.

Table 4: Effects of Imipramine on Primary Glial and Neuronal Phenotypes

| Cell Type | Culture Type | Observed Effects |

| Microglia | Mixed Glial Culture | Transition to a more quiescent, less metabolically demanding phenotype. Transformation into neuron-like morphology in unstimulated cultures. |

| Astrocytes | Primary Astrocyte Culture | Induced differentiation into cells with a neuronal phenotype. Increased expression of neuronal markers (neurofilament, NSE). Increased generation of new astrocytes. nih.gov |

| Neurons | (Inferred from Astrocyte Studies) | Potential for enhanced neurogenesis through astrocyte differentiation. |

Sperm Motility and Viability Research

In vitro research has demonstrated that imipramine has a significant inhibitory effect on the function of human spermatozoa. Studies focusing on sperm motility have shown that imipramine hydrochloride is a potent inhibitor nih.gov. The mechanism of this inhibitory action is thought to be related to the drug's high lipid solubility, which allows it to be adsorbed to the lipoprotein structure of the sperm membrane. This interaction may stabilize the cellular membrane or alter the function of membrane-bound enzymes critical for motility tandfonline.com.

A key parameter used to quantify this effect is the EC50, the concentration of a drug that causes a 50% reduction in a measured response. In studies using a transmembrane migration method to assess sperm movement, imipramine was found to potently immobilize sperm tandfonline.com. These findings highlight the direct impact of the compound on the functional capacity of sperm in a laboratory setting.

| Compound | Assay Method | Parameter | Value | Reference |

|---|---|---|---|---|

| Imipramine | Transmembrane Migration | EC50 | 160 µM | tandfonline.com |

While much of the research focuses on motility, investigations into sperm viability following exposure to related compounds have also been conducted. For instance, in vitro studies with desmethylimipramine, the primary active metabolite of imipramine, also demonstrated a dose-dependent inhibition of sperm motility nih.govovid.com. The consistent inhibitory effects observed across these studies underscore the compound's direct action on sperm function outside of a biological system.

Molecular Binding and Functional Assays with Receptors and Transporters

Imipramine's biological activity has been extensively characterized through in vitro molecular binding and functional assays, which reveal its interactions with various neurotransmitter transporters and receptors. These studies are crucial for understanding its mechanism of action at the molecular level.

Imipramine is primarily recognized as an inhibitor of monoamine transporters, with a particular potency for the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET) apexbt.comdrugbank.com. Radioligand binding assays have successfully quantified the affinity of imipramine for these transporters. The dissociation constant (Kd), an inverse measure of binding affinity, shows that imipramine binds with very high affinity to SERT and with a lower, yet still high, affinity to NET apexbt.com. There is a significant correlation between the potency of drugs to inhibit high-affinity [3H]imipramine binding and their ability to inhibit serotonin uptake nih.gov.

Beyond its primary targets, imipramine also demonstrates significant binding affinity for several other neuroreceptors, which contributes to its broad pharmacological profile apexbt.comdrugbank.com. It acts as an antagonist at histamine (B1213489) H1 receptors, α1-adrenergic receptors, and muscarinic acetylcholine (B1216132) receptors apexbt.comdrugbank.com. Its affinity for these receptors is comparable to its affinity for the norepinephrine transporter apexbt.com. Functional assays have confirmed these interactions; for instance, imipramine has been shown to inhibit the release of acetylcholine from parasympathetic nerve terminals, a functional consequence of its antimuscarinic activity. In comparative studies, its potency at muscarinic receptors was found to be approximately ten times less than that of amitriptyline (B1667244) nih.gov.

| Target | Parameter | Value (nM) | Reference |

|---|---|---|---|

| Serotonin Transporter (SERT) | Kd | 1.4 | apexbt.com |

| Norepinephrine Transporter (NET) | Kd | 37 | apexbt.com |

| α1-Adrenergic Receptor | Kd | 32 | apexbt.com |

| Histamine H1 Receptor | Kd | 37 | apexbt.com |

| Muscarinic Acetylcholine Receptor | Kd | 46 | apexbt.com |

The binding of [3H]imipramine itself has been used as a tool to study the serotonin transport system. These studies have demonstrated high-affinity binding sites for imipramine in various tissues, including brain and platelet membranes, which are closely associated with the serotonin uptake site nih.govnih.govnih.gov.

Advanced Analytical and Synthetic Methodologies for Imipramine Hydrobromide

Synthetic Pathways and Chemical Precursors

The synthesis of imipramine (B1671792), and subsequently its hydrobromide salt, is a multi-step process that has been refined over the years to improve efficiency and purity. The core of this process involves the construction of the characteristic tricyclic dibenzazepine (B1670418) ring system and the subsequent attachment of the dimethylaminopropyl side chain.

A primary route to imipramine synthesis involves the alkylation of 10,11-dihydro-5H-dibenzo[b,f]azepine, also known as iminodibenzyl (B195756). chemicalbook.comsemanticscholar.org This key intermediate is synthesized through a process that includes reduction and cyclization reactions. google.com One established method starts with the conversion of p-nitrotoluene to 2,2'-dinitro-1,2-diphenylethane. ijper.org

The synthesis of iminodibenzyl can be achieved through a two-step process involving a reduction reaction followed by a cyclization reaction. google.com The initial reduction of 2,2'-dinitrobibenzyl (B146402) yields 2,2'-diaminobibenzyl. google.com This intermediate is then subjected to a cyclization reaction, often catalyzed by polyphosphoric acid at elevated temperatures, to form the iminodibenzyl tricycle. semanticscholar.orggoogle.com Fine control over these reaction steps has been shown to significantly improve the yield of iminodibenzyl to between 88-92%. google.com